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Compound of Interest

Compound Name: 6-Amino-5-fluoroindolin-2-one

Cat. No.: B179610

An In-Depth Technical Guide to 6-Amino-5-fluoroindolin-2-one: Properties, Synthesis, and
Applications in Drug Discovery

Introduction

The indolin-2-one, or oxindole, skeleton is a privileged heterocyclic scaffold frequently found in
natural products and synthetic pharmaceutical agents. Its rigid structure provides a valuable
framework for orienting functional groups in three-dimensional space to achieve specific
interactions with biological targets. The strategic incorporation of fluorine atoms into drug
candidates is a cornerstone of modern medicinal chemistry, often leading to profound
improvements in metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2]

This guide focuses on 6-Amino-5-fluoroindolin-2-one, a key building block that combines the
structural features of the oxindole core with the advantageous physicochemical properties
imparted by fluorine. As a bifunctional molecule—possessing both a nucleophilic amino group
and a reactive lactam—it serves as a versatile intermediate for the synthesis of diverse
compound libraries aimed at various therapeutic targets. This document provides researchers,
scientists, and drug development professionals with a comprehensive overview of its
properties, a validated synthesis protocol, and its applications as a strategic starting material in
drug discovery.

Part 1: Core Physicochemical Properties
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6-Amino-5-fluoroindolin-2-one is a solid, typically appearing as a powder.[3] Its core identity
is defined by the molecular formula and weight, which are fundamental for all stoichiometric
calculations in synthetic and analytical procedures.

Table 1: Physicochemical and Identification Data for 6-Amino-5-fluoroindolin-2-one

Property Value Source(s)
Molecular Formula CsH7FN20 [3]14]
Molecular Weight 166.15 g/mol [4]

CAS Number 150544-01-7 [4]
Appearance Solid

Purity Typically 297% [31[4]
Storage Conditions 2-8°C, Protect from light
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Caption: Chemical Structure of 6-Amino-5-fluoroindolin-2-one.

Part 2: Synthesis and Characterization

The synthesis of 6-Amino-5-fluoroindolin-2-one is a multi-step process that requires careful
control of reaction conditions. A common and logical approach involves the construction of a 5-
fluoroindolin-2-one intermediate, followed by regioselective nitration at the 6-position and
subsequent reduction of the nitro group to the target amine.

Synthetic Workflow Rationale

This synthetic strategy is predicated on established electrophilic aromatic substitution
principles. The fluorine atom at C5 and the electron-withdrawing amide group in the 5-
fluoroindolin-2-one intermediate direct the incoming electrophile (the nitronium ion, NO2%) to
the C6 position. The final step employs a standard reduction method to convert the nitro group
to the desired primary amine without affecting the lactam ring.
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Caption: Proposed synthetic workflow for 6-Amino-5-fluoroindolin-2-one.

Experimental Protocol: A Representative Synthesis

This protocol is a representative methodology based on well-established chemical

transformations for synthesizing substituted indolinones.[5]

Step 1: Synthesis of 5-Fluoro-6-nitroindolin-2-one

Reaction Setup: To a stirred solution of concentrated sulfuric acid (H2SO4, 50 mL) cooled to
0°C in an ice-salt bath, add 5-fluoroindolin-2-one (5.0 g, 33.1 mmol) portion-wise, ensuring
the internal temperature does not exceed 5°C.

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNOs, 2.5
mL, ~36.4 mmol) to concentrated sulfuric acid (10 mL) at 0°C. Add this mixture dropwise to
the reaction vessel over 30 minutes, maintaining the internal temperature below 5°C.

Reaction Monitoring: Stir the resulting mixture at 0-5°C for 2 hours. Monitor the reaction
progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and
hexane as the eluent.

Work-up and Isolation: Upon completion, carefully pour the reaction mixture onto crushed ice
(200 g). A yellow precipitate will form. Filter the solid, wash thoroughly with cold water until
the filtrate is neutral (pH ~7), and dry under vacuum.

Purification: The crude 5-fluoro-6-nitroindolin-2-one can be purified by recrystallization from
ethanol to yield the pure product.

Step 2: Synthesis of 6-Amino-5-fluoroindolin-2-one

e Reaction Setup: In a round-bottom flask, suspend the 5-fluoro-6-nitroindolin-2-one (4.0 g,
20.4 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

e Reduction: Add iron powder (Fe, 6.8 g, 122.4 mmol) followed by concentrated hydrochloric
acid (HCI, 2 mL) to the suspension.

e Reaction Monitoring: Heat the mixture to reflux (approximately 80-85°C) and stir vigorously
for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance
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of the starting material.

o Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a
pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

 Purification: Concentrate the combined filtrate under reduced pressure. Neutralize the
residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The resulting
precipitate is the crude product. Filter the solid, wash with water, and dry under vacuum.
Further purification can be achieved by column chromatography on silica gel if necessary.

Structural Characterization

The identity and purity of the final compound should be confirmed using standard analytical
techniques:

e 1H NMR: To confirm the number and connectivity of protons. The aromatic region should
show distinct signals corresponding to the protons on the substituted benzene ring.

e 13C NMR: To identify all unique carbon atoms in the molecule.
e Mass Spectrometry (MS): To confirm the molecular weight (m/z = 166.15).

« Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of
the amine and amide, and the C=0 stretch of the lactam.

Part 3: Applications in Research and Drug
Development

The true value of 6-Amino-5-fluoroindolin-2-one lies in its utility as a versatile chemical
intermediate. The primary amine at the C6 position serves as a key handle for introducing a
wide array of substituents via reactions such as acylation, alkylation, sulfonylation, and
reductive amination. This allows for the systematic exploration of the structure-activity
relationship (SAR) in drug discovery campaigns.

The indolinone core itself is a well-known scaffold for kinase inhibitors, which function by
competing with ATP at the enzyme's active site. The fluorine atom enhances binding affinity
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and improves metabolic stability, while the amino group provides a vector for building out into
solvent-exposed regions or targeting specific sub-pockets of the kinase.
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Caption: Role as a scaffold for generating diverse chemical libraries.

Case Studies and Therapeutic Potential

While specific drugs based on this exact starting material may be proprietary, the broader class
of fluorinated amino-indolinones has been extensively explored:

» Kinase Inhibitors: Many FDA-approved kinase inhibitors feature the oxindole core. The 6-
amino group allows for the attachment of solubilizing groups or pharmacophores that can
target specific kinases involved in oncology (e.g., VEGFR, PDGFR) or inflammatory
diseases.

o Dopamine Receptor Ligands: The indole and indane nucleus, to which indolinone is closely
related, has been investigated for its potential to yield dopamine D2-like receptor agonists.[6]
The substitution pattern, including fluorine and amino groups, is critical for modulating
receptor affinity and selectivity.

 Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in compounds
with a wide range of biological activities, including antimicrobial and antiviral properties.[1][7]
Fluorination can enhance the potency and pharmacokinetic profile of such agents.
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Conclusion

6-Amino-5-fluoroindolin-2-one is more than a simple chemical; it is an enabling tool for
innovation in medicinal chemistry. Its well-defined structure, combined with the strategic
placement of fluorine and a reactive amino group, provides an ideal starting point for the
synthesis of novel, biologically active compounds. This guide has provided a technical overview
of its properties, a robust synthetic pathway, and the strategic rationale for its use in drug
discovery. For researchers aiming to develop next-generation therapeutics, this scaffold
represents a validated and highly promising platform for exploration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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